Ethyl 2-{[(4-chloro-3-nitrophenyl)carbonyl](cyclopentyl)amino}-4-methyl-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a nitrobenzoyl group, and a cyclopentyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitrobenzoyl group and the cyclopentyl amine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom in the nitrobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chlorine atom can result in various substituted benzoyl derivatives.
Scientific Research Applications
ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)AMINO]BENZOATE
- ETHYL 2-[(2-CHLORO-4-NITROBENZOYL)AMINO]BENZOATE
- ETHYL 4-[(4-CHLORO-3-NITROBENZOYL)AMINO]BENZOATE
Uniqueness
ETHYL 2-[(4-CHLORO-3-NITROBENZOYL)(CYCLOPENTYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to the presence of the cyclopentyl amine moiety and the thiazole ring, which are not commonly found in similar compounds. These structural features may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20ClN3O5S |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)-cyclopentylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H20ClN3O5S/c1-3-28-18(25)16-11(2)21-19(29-16)22(13-6-4-5-7-13)17(24)12-8-9-14(20)15(10-12)23(26)27/h8-10,13H,3-7H2,1-2H3 |
InChI Key |
AVFPJNDAGHVVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N(C2CCCC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.